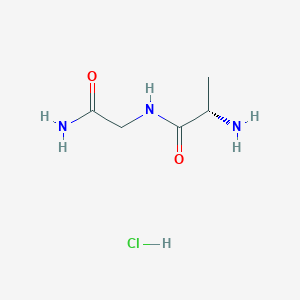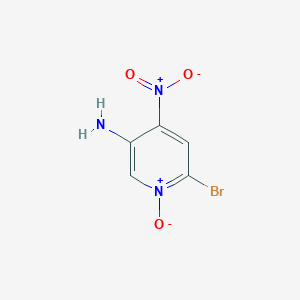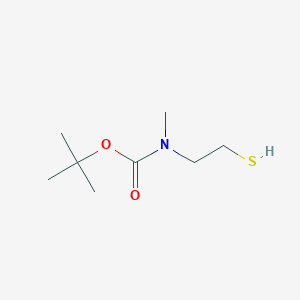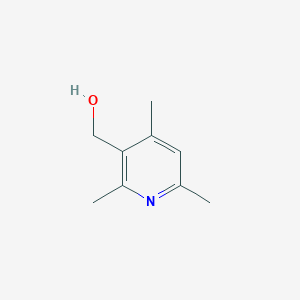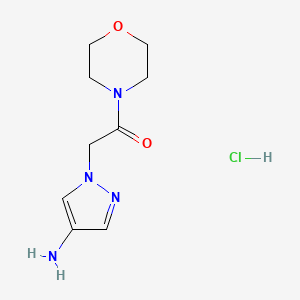![molecular formula C11H16BrNO2 B1380713 3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol CAS No. 1554813-66-9](/img/structure/B1380713.png)
3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol” is a chemical compound with the CAS Number: 1554813-66-9 . It has a molecular weight of 274.16 . The IUPAC name for this compound is 3-(2-(1-aminoethyl)-5-bromophenoxy)propan-1-ol .
Molecular Structure Analysis
The InChI code for “3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol” is 1S/C11H16BrNO2/c1-8(13)10-4-3-9(12)7-11(10)15-6-2-5-14/h3-4,7-8,14H,2,5-6,13H2,1H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Environmental Science
Lastly, its role in environmental science could be significant, particularly in the study of its degradation products and their impact on ecosystems, or its use in tracing environmental pollutants.
Each of these fields presents unique opportunities for the application of 3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol in scientific research. The compound’s versatile structure allows for a wide range of studies that could lead to significant advancements in various areas of science and technology. Information adapted from Sigma-Aldrich and other scientific sources .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-[2-(1-aminoethyl)-5-bromophenoxy]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-8(13)10-4-3-9(12)7-11(10)15-6-2-5-14/h3-4,7-8,14H,2,5-6,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLSIYITSJPYPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)OCCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

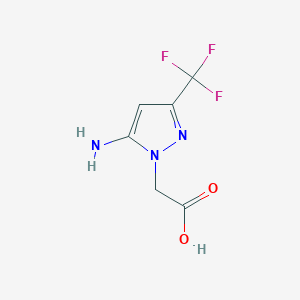
![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)
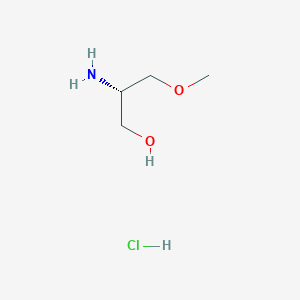
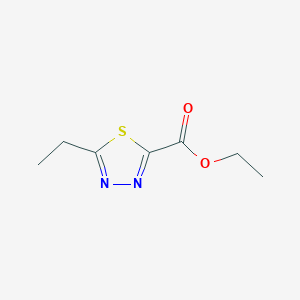
![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1380635.png)
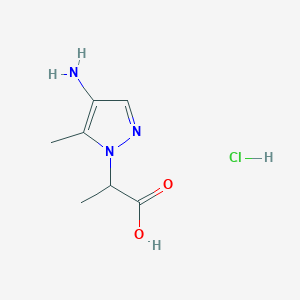
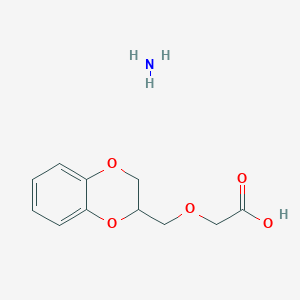
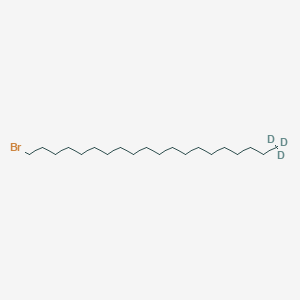
![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)
